molecular formula C21H14ClNO4S B281653 N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

Cat. No.: B281653
M. Wt: 411.9 g/mol
InChI Key: HDBYUUGEVDWEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to an anthracene ring system, which is further substituted with a 5-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of 9,10-anthraquinone with 5-chloro-2-methylaniline in the presence of a sulfonyl chloride reagent. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The anthracene ring can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydroanthracene derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the anthracene ring system can intercalate into DNA, disrupting its function and leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)benzenesulfonamide
  • N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
  • N-(5-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to the presence of both the anthracene ring system and the sulfonamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H14ClNO4S

Molecular Weight

411.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide

InChI

InChI=1S/C21H14ClNO4S/c1-12-9-10-13(22)11-17(12)23-28(26,27)18-8-4-7-16-19(18)21(25)15-6-3-2-5-14(15)20(16)24/h2-11,23H,1H3

InChI Key

HDBYUUGEVDWEPC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.